molecular formula C15H13Cl2N3O3S B11064441 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(pyridin-3-yl)benzamide

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(pyridin-3-yl)benzamide

Cat. No.: B11064441
M. Wt: 386.3 g/mol
InChI Key: JGXJTBJXYRWPAG-UHFFFAOYSA-N
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Description

2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(3-PYRIDYL)BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a dichlorobenzamide core, a cyclopropylamino group, and a pyridyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(3-PYRIDYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonylation: The amine groups are subsequently sulfonylated using sulfonyl chlorides to form sulfonamide intermediates.

    Coupling with Pyridine: Finally, the pyridyl moiety is introduced through a coupling reaction with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for nitration and reduction steps, as well as the employment of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(3-PYRIDYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(3-PYRIDYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(3-PYRIDYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: These compounds share a similar sulfonamide structure but differ in the nature of the substituents on the benzene ring.

    Pyridyl Benzamides: Compounds with a pyridyl moiety attached to a benzamide core, similar to the target compound.

Uniqueness

2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(3-PYRIDYL)BENZAMIDE is unique due to the presence of both cyclopropylamino and pyridyl groups, which confer distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C15H13Cl2N3O3S

Molecular Weight

386.3 g/mol

IUPAC Name

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C15H13Cl2N3O3S/c16-12-7-13(17)14(24(22,23)20-9-3-4-9)6-11(12)15(21)19-10-2-1-5-18-8-10/h1-2,5-9,20H,3-4H2,(H,19,21)

InChI Key

JGXJTBJXYRWPAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CN=CC=C3)Cl)Cl

Origin of Product

United States

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